![molecular formula C20H25BrClF2N5O3S B1649335 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride CAS No. 252003-71-7](/img/structure/B1649335.png)
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride
Overview
Description
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride is a potent, orally bioavailable, ATP-competitive kinase inhibitor. It is primarily known for its inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, with IC50 values of 11 nM and 9 nM, respectively . This compound is currently under clinical investigation for its potential use in treating various human malignancies .
Preparation Methods
The synthesis of 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride involves multiple steps, including the formation of an isothiazole ring and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared through a series of organic reactions, including nucleophilic substitution and amide bond formation . Industrial production methods typically involve optimizing these reactions for large-scale synthesis while ensuring high purity and yield .
Chemical Reactions Analysis
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research to understand the role of VEGFR-2 and FGF kinases in cellular processes.
Industry: Utilized in the development of new kinase inhibitors and related pharmaceuticals.
Mechanism of Action
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride exerts its effects by inhibiting the activity of VEGFR-2 and FGF kinases. These kinases play crucial roles in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis . By blocking the phosphorylation of VEGFR-2 and FGF receptors, this compound effectively inhibits angiogenesis and reduces tumor growth in various animal models . The molecular targets and pathways involved include the VEGF and FGF signaling pathways, which are critical for endothelial cell proliferation and migration .
Comparison with Similar Compounds
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride is unique due to its high selectivity and potency for VEGFR-2 and FGF kinases compared to other related tyrosine kinases such as epidermal growth factor receptor and platelet-derived growth factor receptor . Similar compounds include:
Sunitinib: Another VEGFR-2 inhibitor with broader kinase inhibition profile.
Sorafenib: Inhibits multiple kinases, including VEGFR-2, but with different selectivity.
Pazopanib: A multi-targeted kinase inhibitor with activity against VEGFR-2 and other kinases.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications .
Biological Activity
Overview of Thiazole Derivatives
Thiazoles are heterocyclic compounds known for their diverse biological activities. The presence of sulfur and nitrogen in the thiazole ring contributes to their reactivity and interaction with biological targets. Compounds within this class have been reported to exhibit antimicrobial, antitumor, anti-inflammatory, and antiviral properties .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In a study examining thiazole derivatives, compounds similar to the target compound were tested against several bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values indicated that certain thiazole derivatives had effective antimicrobial properties against Candida species and both gram-negative and gram-positive bacteria. The most potent compounds exhibited MIC values as low as 31.25 µg/ml .
Antitumor Activity
Research has highlighted the anticancer potential of thiazole derivatives. The target compound's structure suggests it may interact with cancer cell lines similarly to other thiazoles:
- In various studies, thiazole derivatives demonstrated significant cytotoxicity against colon carcinoma (HCT-15) and other cancer cell lines. For example, certain derivatives showed IC50 values below 2 µg/mL, indicating strong antitumor activity .
The biological activity of thiazoles often involves the inhibition of specific enzymes or pathways:
- DNA Gyrase Inhibition : Some thiazoles have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
- Antiproliferative Effects : The presence of electron-withdrawing groups in the phenyl ring enhances the antiproliferative activity of these compounds. Structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly impact efficacy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The findings indicated that compounds with similar structural features to the target compound exhibited significant antibacterial activity, particularly against resistant strains .
- Antitumor Research : Another study focused on the anticancer properties of thiazole derivatives in vitro. The results showed that several compounds reduced cell viability in cancer cell lines significantly, with some achieving IC50 values lower than standard chemotherapeutic agents .
Data Summary
Activity Type | Tested Compounds | MIC/IC50 Values | Target Pathogens/Cells |
---|---|---|---|
Antimicrobial | Various Thiazoles | 31.25 µg/ml | Candida spp., E. coli, K. pneumoniae |
Antitumor | Thiazole Derivatives | < 2 µg/mL | HCT-15 (colon carcinoma), A-431 |
Enzyme Inhibition | Selected Thiazoles | N/A | DNA gyrase |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can stepwise purification be achieved?
- Methodology : The synthesis involves sequential functionalization:
- Step 1 : Introduce the bromo-2,6-difluorophenylmethoxy group via nucleophilic aromatic substitution (e.g., using a benzyl chloride intermediate and base-mediated coupling) .
- Step 2 : Couple the pyrrolidin-1-ylbutylcarbamoylamino moiety using carbodiimide-mediated urea formation (e.g., EDC/HOBt) .
- Purification : Use gradient column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (e.g., CHCl₃/petroleum ether) to isolate intermediates and final product .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm for difluorophenyl), urea NH (δ 7.7–8.9 ppm), and pyrrolidine methylenes (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and urea (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS with <2 ppm error) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO, PBS, and ethanol via UV-Vis spectroscopy (λmax ~260–300 nm for aromatic systems). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Monitor degradation in PBS (pH 7.4) at 37°C over 24–72 hours using HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for initial biological screening?
- Target Binding : Fluorescence polarization (FP) assays for kinase inhibition .
- Cellular Uptake : LC-MS/MS quantification in cell lysates after 24-hour exposure .
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines) .
Q. How to validate synthetic intermediates to avoid off-target impurities?
- HPLC-MS : Monitor reaction progress with a C18 column (0.1% TFA in H₂O/MeCN).
- Control Reactions : Synthesize and characterize intermediates (e.g., bromo-difluorophenylmethoxy precursor) independently .
Advanced Research Questions
Q. How can computational methods predict reactivity in nucleophilic environments?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- MD Simulations : Simulate solvation effects in water/DMSO to assess hydrolysis susceptibility of the carboxamide group .
Q. What strategies resolve discrepancies in biological activity across assays?
- Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase activity) with cell-based viability data. Use siRNA knockdown to confirm target specificity .
- Purity Verification : Re-test bioactive batches via HPLC (>95% purity) and ICP-MS (metal contamination check) .
Q. How to optimize reaction yields using heuristic algorithms?
- Bayesian Optimization : Vary parameters (temperature, solvent ratio, catalyst loading) in a design space. Use Gaussian process models to predict high-yield conditions .
- Case Study : For carbamoylation, optimize urea formation by screening 20 conditions (yield improved from 35% to 72%) .
Q. What crystallographic methods confirm solid-state structure and polymorphism?
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: MeOH/EtOAc). Resolve structure to <0.8 Å resolution; validate H-bonding (urea to carboxylate) .
- PXRD : Compare experimental vs. simulated patterns to detect polymorphic forms .
Q. How to design SAR studies for the pyrrolidinylbutyl side chain?
- Analog Synthesis : Replace pyrrolidine with piperidine or azepane; modify butyl chain length (C3–C5).
- Activity Correlation : Use linear regression to link logP (calculated via Crippen’s method) with cellular permeability (Papp in Caco-2 assays) .
Q. Data Contradiction Analysis
- Example : Discrepant IC₅₀ values in enzymatic vs. cell-based assays.
- Root Cause : Poor solubility (e.g., precipitation in PBS) or off-target effects.
- Resolution :
Re-test with fresh DMSO stock and surfactant (e.g., 0.01% Tween-80) .
Perform kinobead profiling to identify non-target kinase binding .
Properties
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJZJJMQDXYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClF2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252003-71-7 | |
Record name | CP-547632 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-547632 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.